molecular formula C17H25NO B11036325 3-cyclohexyl-N-ethyl-N-phenylpropanamide

3-cyclohexyl-N-ethyl-N-phenylpropanamide

Cat. No.: B11036325
M. Wt: 259.4 g/mol
InChI Key: LTQQVCYFEVCSQM-UHFFFAOYSA-N
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Description

3-Cyclohexyl-N-ethyl-N-phenylpropanamide is a tertiary amide characterized by a propanamide backbone substituted with a cyclohexyl group at the third carbon position. The nitrogen atom of the amide is further substituted with ethyl and phenyl groups. This structural configuration confers unique physicochemical properties, including enhanced hydrophobicity due to the cyclohexyl and aromatic moieties, and steric hindrance from the ethyl-phenyl substitution on nitrogen. Potential applications may include use as intermediates in polymer synthesis (similar to phthalimide derivatives in ) or bioactive molecules, leveraging its lipophilicity for membrane permeability.

Properties

Molecular Formula

C17H25NO

Molecular Weight

259.4 g/mol

IUPAC Name

3-cyclohexyl-N-ethyl-N-phenylpropanamide

InChI

InChI=1S/C17H25NO/c1-2-18(16-11-7-4-8-12-16)17(19)14-13-15-9-5-3-6-10-15/h4,7-8,11-12,15H,2-3,5-6,9-10,13-14H2,1H3

InChI Key

LTQQVCYFEVCSQM-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CCC2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-ethyl-N-phenylpropanamide typically involves the reaction of cyclohexylamine, ethylamine, and phenylpropanoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-ethyl-N-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

3-cyclohexyl-N-ethyl-N-phenylpropanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-ethyl-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between 3-cyclohexyl-N-ethyl-N-phenylpropanamide and related compounds:

Compound Name CAS Number Molecular Weight Substituents on Nitrogen Propanamide Chain Substituent Key Features/Implications
This compound Not reported ~275.4 (est.) Ethyl, Phenyl 3-cyclohexyl Tertiary amide; high hydrophobicity
N-(3-chloro-2-methylphenyl)-3-cyclohexylpropanamide 353782-40-8 279.80 3-chloro-2-methylphenyl 3-cyclohexyl Chlorine enhances electronegativity; potential bioactivity.
3-cyclohexyl-N-(2-ethylphenyl)propanamide 544440-32-6 259.39 2-ethylphenyl 3-cyclohexyl Secondary amide; ethyl improves lipophilicity.
N-Cyclohexyl-3-phenylpropanamide Not reported ~231.3 (est.) Cyclohexyl 3-phenyl Phenyl enables π-π interactions; simpler structure.
3-Cyclohexyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide 326090-41-9 387.47 (est.) 4-(pyrimidin-2-ylsulfamoyl)phenyl 3-cyclohexyl Sulfamoyl group enhances solubility and hydrogen bonding.

Key Observations:

Substituent Effects on Nitrogen: The target compound’s tertiary amide structure (ethyl and phenyl substituents) likely increases steric hindrance and reduces polarity compared to secondary amides like 3-cyclohexyl-N-(2-ethylphenyl)propanamide .

Functional Group Impact :

  • Sulfamoyl Group (): The pyrimidinylsulfamoyl substituent significantly enhances polarity and hydrogen-bonding capacity, making the compound more water-soluble than the hydrophobic target compound .
  • Cyclohexyl vs. Phenyl : N-Cyclohexyl-3-phenylpropanamide () replaces the cyclohexyl group on the propanamide chain with phenyl, favoring aromatic interactions in binding applications.

Molecular Weight and Physicochemical Properties :

  • Higher molecular weight compounds (e.g., at ~387 g/mol) may exhibit lower volatility and higher melting points compared to the target compound (~275 g/mol).
  • Bulkier substituents (e.g., cyclohexyl) generally reduce aqueous solubility but improve lipid bilayer penetration .

Synthetic Considerations :

  • Rhodium-catalyzed amidation () highlights advanced methods for introducing stereochemical control, though simpler derivatives may use conventional condensation .

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